2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid
説明
2-Amino-4-(6-oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid (C₉H₁₂N₆O₃) is a purine-derived amino acid characterized by a butanoic acid backbone substituted at the fourth carbon with a 6-oxo-3,6-dihydro-9H-purine moiety and an additional amino group at the second carbon (α-position) . Key properties include:
- Molecular mass: 252.234 g/mol (average), 252.097088 g/mol (monoisotopic).
- Stereochemistry: Contains one undefined stereocenter.
- Structural features: The purine ring system incorporates a 6-oxo group, rendering it a partially saturated heterocycle (3,6-dihydro state), while the butanoic acid side chain provides both carboxylic acid and α-amino functionalities .
This compound is structurally analogous to modified nucleobases and amino acids involved in nucleotide metabolism, though its specific biological roles remain understudied.
特性
CAS番号 |
25643-89-4 |
|---|---|
分子式 |
C9H11N5O3 |
分子量 |
237.22 g/mol |
IUPAC名 |
2-amino-4-(6-oxo-1H-purin-9-yl)butanoic acid |
InChI |
InChI=1S/C9H11N5O3/c10-5(9(16)17)1-2-14-4-13-6-7(14)11-3-12-8(6)15/h3-5H,1-2,10H2,(H,16,17)(H,11,12,15) |
InChIキー |
OIEDYRFFLGFJSY-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCC(C(=O)O)N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine derivative with an amino acid precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug development.
Industry: It is utilized in the production of various biochemical products and as a reagent in chemical reactions.
作用機序
The mechanism of action of 2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use, such as in therapeutic applications or biochemical research.
類似化合物との比較
Comparison with Similar Compounds
The structural and functional uniqueness of 2-amino-4-(6-oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid is best highlighted through comparison with related purine-containing butanoic acid derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Purine Substitution Differences: The target compound features a 6-oxo group on the purine ring, contrasting with 4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoic acid, which has a 6-amino group. The cyclopentyl-substituted analog in demonstrates how bulky substituents (vs. butanoic acid) alter bioactivity, favoring antiviral effects over metabolic roles.
Side Chain Modifications: The α-amino group in the target compound contrasts with the α-hydroxy group in the analog from . This difference significantly impacts solubility (amino groups enhance hydrophilicity) and reactivity (amino groups participate in Schiff base formation).
Research Implications
The target compound’s unique combination of a 6-oxo purine and α-amino butanoic acid positions it as a candidate for:
- Enzyme inhibition studies: The 6-oxo group may compete with endogenous purines in binding pockets.
- Prodrug development: Functional groups (amino, carboxylic acid) allow for derivatization to improve bioavailability .
Further studies should prioritize crystallographic characterization (as done for analogs in ) and in vitro activity screening against viral or metabolic targets.
生物活性
2-Amino-4-(6-oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid, a purine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes existing research findings regarding its biological activity, including cytotoxicity against various cancer cell lines and antiviral properties.
The compound has the following chemical profile:
- Molecular Formula : C10H12N4O3
- Molecular Weight : 236.23 g/mol
- CAS Number : [insert CAS number if available]
Cytotoxicity
Research indicates that derivatives of purine compounds, including 2-amino derivatives, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxic activity of related compounds against:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric carcinoma
- HepG2 human hepatocellular carcinoma
These studies suggest that the presence of specific structural features, such as a purine fragment linked to other moieties, enhances cytotoxic activity. For instance, the introduction of a difluorobenzoxazine fragment was crucial for manifesting this activity in certain analogs .
The mechanism by which 2-amino purines exert their effects often involves inhibition of DNA biosynthesis. The compound has been shown to act as an inhibitor of cyclin-dependent kinases and induce apoptosis in tumor cells. This dual mechanism positions it as a promising candidate for further development as an antitumor agent .
Antiviral Activity
In addition to its anticancer properties, 2-amino purines have demonstrated antiviral activity. Specifically, compounds derived from this structure have shown efficacy against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. This antiviral action is attributed to their ability to interfere with viral replication processes .
Case Studies and Research Findings
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | 4T1 | <30 | High cytotoxicity observed |
| Study 2 | COLO201 | Not specified | Effective against colorectal adenocarcinoma |
| Study 3 | HepG2 | Not specified | Potential for liver cancer treatment |
| Study 4 | HSV-1 | Not specified | Effective against acyclovir-resistant strains |
The above table summarizes key findings from various studies that have investigated the biological activity of related compounds.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
